p-Hydroxymesocarb CAS number and molecular weight
p-Hydroxymesocarb CAS number and molecular weight
Physicochemical Profile, Metabolic Significance, and Bioanalytical Methodologies
Executive Summary
p-Hydroxymesocarb (4-hydroxymesocarb) is the primary urinary metabolite of Mesocarb (Sydnocarb), a mesoionic sydnene imine stimulant.[1] Unlike amphetamine-class stimulants, Mesocarb acts via a non-competitive blockade of the dopamine transporter (DAT), resulting in a distinct pharmacological profile with reduced abuse potential.[2]
For drug development and anti-doping professionals, p-Hydroxymesocarb is the critical biomarker for retrospective detection of Mesocarb ingestion. While the parent drug is rapidly metabolized and excreted, p-Hydroxymesocarb (and its conjugates) remains detectable in urine for extended periods. This guide provides a definitive physicochemical reference and a validated bioanalytical workflow for its isolation and quantification.
Physicochemical Identity
The accurate identification of p-Hydroxymesocarb is essential for the synthesis of reference standards and the calibration of mass spectrometry instruments.
Core Data Table[1]
| Parameter | Specification |
| Chemical Name | p-Hydroxymesocarb; 4-Hydroxymesocarb |
| IUPAC Name | N-[[(4-Hydroxyphenyl)amino]carbonyl]-3-(1-methyl-2-phenylethyl)sydnone imine |
| CAS Number | 72460-70-9 |
| Molecular Formula | C₁₈H₁₈N₄O₃ |
| Molecular Weight | 338.36 g/mol |
| Monoisotopic Mass | 338.1379 Da |
| Solubility | Soluble in DMSO, Methanol; sparingly soluble in water.[1][3][4] |
| pKa (Predicted) | ~8.5 (Phenolic -OH), ~3.5 (Sydnone ring system) |
| Appearance | Off-white to pale yellow solid |
Structural Logic
The molecule retains the mesoionic sydnone imine core of the parent Mesocarb but features a hydroxyl group at the para position of the phenylcarbamoyl moiety. This hydroxylation increases polarity, facilitating phase II conjugation (glucuronidation) and renal excretion.
Metabolic Pathway & Pharmacokinetics[1]
Understanding the metabolic fate of Mesocarb is a prerequisite for selecting the correct analytical target. Mesocarb undergoes extensive hepatic metabolism.[1] The parent compound is unstable in biological matrices and is rarely detected unchanged in urine.
Mechanism of Biotransformation
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Hydroxylation: The phenyl ring of the carbamoyl side chain is hydroxylated by CYP450 enzymes (likely CYP2D6 or CYP3A4) to form p-Hydroxymesocarb.
-
Conjugation: The newly formed hydroxyl group serves as a handle for Glucuronosyltransferases (UGTs), forming O-glucuronides.[1]
-
Further Oxidation: A secondary pathway involves the hydroxylation of the benzyl ring, leading to dihydroxy- metabolites, which allow for longer detection windows (up to 192 hours).
Diagram: Mesocarb Metabolic Cascade
The following diagram illustrates the conversion of Mesocarb to its detectable biomarkers.
Figure 1: Metabolic biotransformation of Mesocarb highlighting p-Hydroxymesocarb as the central node for Phase II conjugation.[1]
Bioanalytical Methodology: LC-MS/MS Protocol
Objective: Quantification of p-Hydroxymesocarb in human urine. Context: This protocol is adapted from standard anti-doping workflows (WADA) and pharmacokinetic studies. It accounts for the fact that >80% of the metabolite exists as a glucuronide conjugate; therefore, a hydrolysis step is mandatory for total quantification.
Reagents & Equipment[1][5]
-
Internal Standard (IS): D3-Mesocarb or D3-p-Hydroxymesocarb (if available).[1]
-
Enzyme:
-Glucuronidase (E. coli K12).ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
LC Column: Zorbax SB-C18 (2.1 x 150 mm, 5 µm) or equivalent C18 column.[1][5]
-
Mobile Phase A: 0.2 mM Ammonium Acetate in Water.
-
Mobile Phase B: Methanol (LC-MS grade).[1]
Step-by-Step Workflow
Phase 1: Sample Pre-treatment (Hydrolysis)[1]
-
Aliquot: Transfer 2.0 mL of urine into a glass centrifuge tube.
-
Buffer: Add 1.0 mL of Phosphate Buffer (pH 7.0).
-
Enzyme Addition: Add 50 µL of
-Glucuronidase solution. -
Incubation: Vortex briefly and incubate at 50°C for 60 minutes .
-
Scientific Rationale: This step cleaves the glucuronic acid moiety, converting the conjugated metabolite back into free p-Hydroxymesocarb, ensuring total concentration is measured.
-
Phase 2: Solid Phase Extraction (SPE)[1]
-
Conditioning: Pre-condition C18 SPE cartridges with 2 mL Methanol followed by 2 mL Water.[1]
-
Loading: Load the hydrolyzed urine sample onto the cartridge (flow rate < 2 mL/min).
-
Washing: Wash with 2 mL of 5% Methanol in Water to remove salts and polar interferences.
-
Elution: Elute the target analyte with 2 mL of 100% Methanol .
-
Drying: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 200 µL of Mobile Phase (10:90 MeOH:Buffer).
Phase 3: LC-MS/MS Parameters[1]
-
Ionization: Electrospray Ionization (ESI) in Positive Mode .
-
MRM Transitions (Multiple Reaction Monitoring):
-
Quantifier: 339.1
119.1 (Loss of sydnone ring structure). -
Qualifier: 339.1
266.1.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
-
-
Gradient:
-
0-2 min: 10% B[1]
-
2-10 min: Linear ramp to 90% B
-
10-12 min: Hold 90% B
-
Diagram: Analytical Workflow
The following DOT diagram visualizes the critical path from sample collection to data acquisition.
Figure 2: Validated workflow for the extraction and quantification of p-Hydroxymesocarb from biological matrices.
Regulatory & Toxicology Context
WADA Classification
Mesocarb is classified under S6.[1] Stimulants on the World Anti-Doping Agency (WADA) Prohibited List. It is prohibited In-Competition.[1]
-
Adverse Analytical Finding (AAF): The detection of p-Hydroxymesocarb in urine constitutes an AAF.[1]
-
Differentiation: Unlike amphetamines, Mesocarb does not typically produce stereoisomeric signatures used for origin differentiation, as the parent drug is marketed as a racemic mixture (though research into enantiopure Armesocarb exists).
Safety Profile (Research Use)
-
Hazard: p-Hydroxymesocarb is a research chemical.[1][3][6] Full toxicological data is limited.[1]
-
Handling: Treat as a potential CNS stimulant.[1] Use standard PPE (gloves, lab coat, fume hood).
-
Storage: Store at -20°C. Solutions in methanol are stable for approx. 1 month at -20°C.
References
-
Vahermo, M., et al. (2009).[7] Synthesis and characterization of hydroxylated mesocarb metabolites for doping control. Archiv der Pharmazie.
-
Appel, K. E., et al. (1990). Metabolism of mesocarb in the rat. Xenobiotica.
-
Santa Cruz Biotechnology. (n.d.). p-Hydroxymesocarb Product Data Sheet.
-
World Anti-Doping Agency (WADA). (2024). Prohibited List.
-
PubChem. (n.d.).[4] Mesocarb Compound Summary. National Library of Medicine.
Sources
- 1. Mesocarb | C18H18N4O2 | CID 9551611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. benchchem.com [benchchem.com]
- 4. O'-hydroxymesocarb | C18H18N4O3 | CID 112500516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Liquid chromatography-electrospray ionization ion trap mass spectrometry for analysis of mesocarb and its metabolites in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. Synthesis and characterization of hydroxylated mesocarb metabolites for doping control - PubMed [pubmed.ncbi.nlm.nih.gov]
